molecular formula C15H24N2O B14569370 N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine CAS No. 61709-31-7

N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine

Cat. No.: B14569370
CAS No.: 61709-31-7
M. Wt: 248.36 g/mol
InChI Key: KXXYMLOMSNPXRH-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine is a compound that features a pyrrolidine ring, a methoxyphenyl group, and a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as inhibition of neurotransmitter reuptake or modulation of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties. The presence of both the pyrrolidine ring and the methoxyphenyl group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

61709-31-7

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpropan-1-amine

InChI

InChI=1S/C15H24N2O/c1-18-15-7-5-14(6-8-15)13-16-9-4-12-17-10-2-3-11-17/h5-8,16H,2-4,9-13H2,1H3

InChI Key

KXXYMLOMSNPXRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCCN2CCCC2

Origin of Product

United States

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